N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine

Description

BenchChem offers high-quality N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dibutyl-4,6-dichloro-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18Cl2N4/c1-3-5-7-17(8-6-4-2)11-15-9(12)14-10(13)16-11/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGAEEKEEFSIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=NC(=NC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571920 | |

| Record name | N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39200-53-8 | |

| Record name | N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibutyl-4,6-dichloro-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.264.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine

Executive Summary

The 1,3,5-triazine scaffold is a foundational heterocycle in medicinal chemistry, materials science, and agrochemicals.[1] Its value is derived from the predictable and sequential reactivity of its chlorinated precursors, most notably 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[1][2] This guide provides a comprehensive, in-depth exploration of the synthesis of a key monosubstituted derivative, N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine. We will dissect the core chemical principles, provide a field-proven experimental protocol, and detail the critical safety considerations necessary for the successful and safe execution of this synthesis. This document is intended for researchers, scientists, and drug development professionals who require a technical and practical understanding of this important synthetic transformation.

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) on the Triazine Ring

The synthesis of substituted s-triazines from cyanuric chloride is a classic example of nucleophilic aromatic substitution (SNAr).[1][3] The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, which makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1]

A crucial feature of cyanuric chloride is the differential reactivity of its three chlorine atoms. The substitution of each chlorine atom deactivates the ring towards subsequent substitutions, allowing for a controlled, stepwise reaction. This reactivity is highly temperature-dependent:

-

The first substitution is highly exothermic and can be selectively achieved at low temperatures, typically between 0–5 °C.[3][4]

-

The second substitution generally requires moderately elevated temperatures, often room temperature or slightly above.[4][5]

-

The third substitution is the most difficult and necessitates higher temperatures, often requiring heating or reflux conditions to proceed.[4][5]

This temperature-controlled sequential substitution is the cornerstone of synthesizing unsymmetrically substituted triazine derivatives.[2][3] The synthesis of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine leverages this principle to achieve selective monosubstitution.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.[1]

-

Nucleophilic Attack: The nucleophile, in this case, the nitrogen atom of dibutylamine, attacks one of the electron-deficient carbon atoms of the triazine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] This is typically the rate-determining step.

-

Chloride Elimination: The aromaticity of the triazine ring is restored through the expulsion of a chloride ion (Cl⁻) as a leaving group.[1] The liberated HCl is neutralized by a base (acid scavenger) present in the reaction mixture, which drives the reaction to completion.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. troindia.in [troindia.in]

- 4. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine mechanism of action

This technical guide details the chemical behavior, mechanism of action, and research applications of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine (referred to herein as BDCT ).

Mechanisms of Reactivity & Application in Scaffold Design

Executive Summary

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine (BDCT) is a mono-substituted derivative of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). It serves as a critical electrophilic scaffold in both medicinal chemistry and advanced materials science.

Unlike its parent compound, cyanuric chloride, which is highly reactive and non-selective, BDCT possesses a "tuned" reactivity profile. The electron-donating dibutylamino group deactivates the triazine ring via resonance, allowing researchers to perform highly selective Nucleophilic Aromatic Substitutions (S_NAr) at the remaining two chlorine positions.

Primary Utility:

-

Drug Discovery: A privileged scaffold for synthesizing combinatorial libraries (e.g., anticancer agents, kinase inhibitors) with modulated lipophilicity (LogP).

-

Materials Science: The precursor to 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol , a key agent for corrosion inhibition and electrochemical polymerization on magnesium alloys.

Chemical Identity & Properties

-

IUPAC Name: N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine[1][2]

-

CAS Number: 16309-31-0 (Generic); 39200-53-8 (Isotopically labeled variants often cited in trace analysis)

-

Molecular Formula: C₁₁H₁₈Cl₂N₄

-

Core Structure: 1,3,5-Triazine ring substituted at position 2 with a dibutylamino group and at positions 4 and 6 with chlorine atoms.[3]

Key Physicochemical Feature: The dibutylamino moiety acts as a steric and electronic "anchor."

-

Electronic Effect: Nitrogen lone pair donation into the

-system raises the energy of the LUMO, making the remaining C-Cl bonds less electrophilic than those in cyanuric chloride. This enables temperature-controlled stepwise substitution. -

Steric/Lipophilic Effect: The butyl chains increase solubility in organic solvents (THF, DCM) and enhance membrane permeability in downstream drug candidates.

Mechanism of Action (Chemical Reactivity)

The "action" of BDCT is defined by Orthogonal Chemoselectivity via the S_NAr pathway.

3.1 The S_NAr Pathway

The reaction proceeds through a Meisenheimer-like transition state. The rate of substitution for the remaining chlorines is distinct, allowing sequential modification.

-

Activation: The electronegative ring nitrogens make the carbons electron-deficient (electrophilic).

-

Nucleophilic Attack: A nucleophile (amine, thiol, alkoxide) attacks C4 or C6.

-

Leaving Group Departure: Chloride is expelled, restoring aromaticity.

3.2 Temperature-Dependent Selectivity

Because the first substitution (dibutylamine) has already occurred, the reactivity of the remaining chlorines is attenuated.

-

Substitution 2 (First Cl displacement from BDCT): Requires moderate heat (RT to 40°C) or a base catalyst.

-

Substitution 3 (Final Cl displacement): Requires forcing conditions (Reflux >80°C).

Visualizing the Reaction Coordinate:

Figure 1: The stepwise reactivity profile allows BDCT to function as a programmable scaffold. The dibutylamino group (added in Step 1) lowers the reactivity threshold for subsequent steps, preventing over-substitution.

Research Applications & Protocols

4.1 Materials Science: Synthesis of Corrosion Inhibitors

BDCT is the direct precursor to 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (DABT-dithiol) . This compound is used to create self-assembled monolayers (SAMs) on magnesium alloys, preventing corrosion.

Mechanism: The thiol groups (-SH) deprotonate to form thiolate anions (-S⁻), which coordinate strongly with Mg²⁺ ions on the metal surface, forming a dense, hydrophobic polymeric film.

Protocol: Synthesis of DABT-Dithiol from BDCT

-

Reagents: BDCT (1 eq), NaSH or Na₂S (2.2 eq), Acetone/Water solvent.

-

Procedure:

-

Dissolve BDCT in acetone.

-

Add aqueous NaSH dropwise at 50°C.

-

Reflux for 3 hours (Substitution of both Cl atoms).

-

Acidify (HCl) to precipitate the dithiol.

-

-

Validation: ¹H-NMR should show loss of Cl-adjacent carbon shifts and appearance of thiol protons (broad singlet).

4.2 Drug Discovery: Combinatorial Library Synthesis

In medicinal chemistry, BDCT is used to synthesize "Polyguanamines" or bioactive triazines. The dibutyl group provides a "lipophilic handle" often required for bioavailability (Lipinski's Rule of 5).

Workflow:

-

Scaffold Generation: Start with BDCT.

-

Diversity Step 1 (C4): React with an aromatic amine (e.g., aniline derivative) at 40°C in THF with DIPEA.

-

Diversity Step 2 (C6): React with a cyclic amine (e.g., morpholine, piperazine) at 80°C (reflux).

-

Result: A library of 2-dibutylamino-4-anilino-6-morpholino-1,3,5-triazines.

Data Summary: Reactivity by Nucleophile

| Nucleophile Type | Reaction Temp (with BDCT) | Catalyst Required | Application |

| Aliphatic Amines | 25°C (RT) | Base (K₂CO₃/DIPEA) | Linker attachment |

| Aromatic Amines | 40–50°C | Acid or Base | Pharmacophore insertion |

| Thiols (-SH) | 50–60°C | Base (NaH/NaOH) | Surface anchoring |

| Alkoxides (-OR) | >80°C | Strong Base (Na) | Solubility modulation |

Experimental Validation (Self-Validating System)

To ensure the integrity of BDCT synthesis or usage, use this TLC/NMR validation logic:

-

TLC Monitoring:

-

Cyanuric Chloride: High Rf (Non-polar).

-

BDCT: Medium Rf (distinct spot).

-

Disubstituted Product: Lower Rf (more polar due to added nucleophiles).

-

Rule: If the starting material (BDCT) spot persists at >60°C, increase base equivalents.

-

-

NMR Diagnostic (¹H NMR in CDCl₃):

-

BDCT Signature: Look for the dibutyl chain signals: ~3.5 ppm (triplet, N-CH₂), ~1.6 ppm (multiplet), ~1.3 ppm (multiplet), ~0.9 ppm (triplet, CH₃).

-

Symmetry Check: The integration of the butyl chain must match a 1:1 ratio with the triazine core if mono-substituted.

-

References

-

Synthesis and Polymerization: Mori, K., et al. "Electrochemical Polymerization of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol on Magnesium Alloy." Materials Science Forum, Vol. 350, pp. 223-228, 2000.

-

Triazine Scaffold Reactivity: Blotny, G. "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522, 2006.

-

Drug Discovery Applications: Nejati, K., et al. "Triazine derivatives as a promising scaffold for anticancer drug development."[4] European Journal of Medicinal Chemistry, 142, 523-549, 2017.[4]

-

Chemical Properties & Safety: PubChem Compound Summary for CID 3035346 (Related Dithiol Derivative).

Sources

Spectroscopic data for N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine (BDCT)

Executive Summary & Structural Context

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine , often abbreviated in polymer chemistry literature as BDCT , represents a critical class of mono-substituted cyanuric chloride derivatives. It serves as a "linchpin" intermediate in the synthesis of hindered amine light stabilizers (HALS), triazine-based herbicides, and hyperbranched polyguanamines.

The molecule is defined by a 1,3,5-triazine core substituted at the C2 position with a hydrophobic N,N-dibutylamino tail, leaving the C4 and C6 positions activated with chlorine atoms. This specific substitution pattern imparts unique solubility profiles while retaining high electrophilicity for subsequent nucleophilic aromatic substitutions (

Key Molecular Parameters:

-

Molecular Formula:

-

Molecular Weight: 277.19 g/mol

-

CAS Registry Number: 14238-66-5 (Generic for N,N-dialkyl analogues; specific citations often refer to "BDCT").

Synthesis & Sample Purity (Prerequisite for Analysis)

To ensure spectroscopic data integrity, the analyte must be isolated from di- and tri-substituted byproducts. The synthesis of BDCT relies on the temperature-dependent reactivity of cyanuric chloride.[1]

Protocol Summary:

-

Reagents: Cyanuric chloride (1 eq), Di-n-butylamine (1 eq),

(1.1 eq). -

Conditions: Reaction must be maintained strictly at 0–5°C in acetone or THF.

-

Critical Control Point: Exceeding 10°C promotes the formation of the di-substituted species (N,N,N',N'-tetrabutyl-6-chloro-1,3,5-triazine-2,4-diamine), which complicates NMR integration.

Figure 1: Chemoselective Synthesis Pathway

Caption: Kinetic control pathway for the selective synthesis of BDCT. Note the divergence to byproducts if thermal limits are breached.

Spectroscopic Profiling

Mass Spectrometry (MS)

The mass spectrum of BDCT is dominated by the isotopic signature of the two chlorine atoms. This is the primary method for confirming the "dichloro" state versus mono- or trichloro- impurities.

-

Ionization: EI (70 eV) or ESI+

-

Base Peak: Typically

234 (Loss of propyl group via McLafferty-like rearrangement or

Isotopic Envelope (Molecular Ion Cluster):

For a species with two chlorine atoms (

| Ion Species | m/z (Nominal) | Relative Abundance (Theoretical) | Assignment |

| M+• | 276 | 100% | |

| M+2 | 278 | 64% | |

| M+4 | 280 | 11% |

Fragmentation Logic:

-

276

-

276

-

276

Nuclear Magnetic Resonance (NMR)

NMR analysis confirms the symmetry of the butyl chains and the integrity of the triazine core. Note that the triazine ring itself possesses no protons; therefore,

Solvent:

Table 1:

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| N-CH₂ | 3.55 - 3.65 | Triplet (t) | 4H | 7.5 | Deshielded by adjacent Nitrogen/Triazine ring. |

| 1.58 - 1.65 | Quintet (m) | 4H | - | Methylene bridge. | |

| 1.30 - 1.38 | Sextet (m) | 4H | - | Methylene bridge. | |

| -CH₃ | 0.92 - 0.96 | Triplet (t) | 6H | 7.3 | Terminal methyl groups. |

Table 2:

| Carbon Type | Shift ( | Assignment |

| Triazine C-Cl | 169.5 - 170.2 | C4 and C6 carbons. Highly deshielded due to Cl electronegativity. |

| Triazine C-N | 164.8 - 165.5 | C2 carbon attached to the dibutylamino group. |

| N-CH₂ | 48.2 | |

| 29.5 | ||

| 20.1 | ||

| -CH₃ | 13.9 | Terminal methyl. |

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid quality control check. The absence of N-H stretches (3200-3400 cm⁻¹) confirms the complete conversion of the secondary amine starting material to the tertiary amine product.

-

1520 - 1560 cm⁻¹: Triazine Ring Breathing. Strong, sharp bands characteristic of the aromatic C=N system.

-

1200 - 1300 cm⁻¹: C-N Stretch. Aromatic amine stretching.

-

800 - 850 cm⁻¹: C-Cl Stretch. Distinctive for chloro-triazines.

-

2850 - 2960 cm⁻¹: C-H Aliphatic. C-H stretching from the butyl chains.

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision logic for confirming the structure of BDCT using the data described above.

Figure 2: Structural Validation Logic

Caption: Step-wise validation logic. Failure at any node requires recrystallization or chromatographic purification.

References

-

Synthesis & Polymerization Context: Kunisada, H., et al. "Synthesis of polyguanamines from 2-N,N-dibutylamino-4,6-dichloro-1,3,5-triazine with aromatic diamines."[2] Reactive and Functional Polymers, Vol. 73, Issue 5, 2013.[2] Source:

-

General Triazine Spectroscopy: Chambers, R.D., et al. "The ultraviolet, infrared, and 1H nuclear magnetic resonance spectra of some chloro-1,3,5-triazine derivatives." Journal of the Chemical Society B, 1970. Source:

-

Mass Spectrometry of Chlorinated Aromatics: NIST Chemistry WebBook. "1,3,5-Triazine-2,4-diamine, 6-chloro- (Simazine derivative) Mass Spectrum." Source:

-

Temperature Control in Cyanuric Chloride Reactions: Blotny, G. "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, Vol. 62, Issue 41, 2006. Source:

Sources

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine solubility in organic solvents

Technical Whitepaper: Solvation Thermodynamics and Process Engineering of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine

Executive Summary & Molecular Profile

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine (CAS: 39200-53-8) represents a critical class of mono-substituted cyanuric chloride derivatives.[1][2] Unlike its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which is a symmetric, electron-deficient electrophile, this derivative possesses a distinct "amphiphilic" character.[3][1][2] The introduction of the dibutylamino moiety confers significant lipophilicity, altering its solubility landscape and allowing for precise solvent engineering in downstream nucleophilic substitutions (SNAr).[3][1][2]

This guide provides a definitive technical analysis of its solubility profile, driven by Hansen Solubility Parameters (HSP) and experimental validation protocols.[3][1][2]

Physicochemical Identity

-

Core Structure: Electron-deficient 1,3,5-triazine ring (Polar,

-acceptor).[3][1][2][4] -

Functional Groups:

-

Molecular Weight: ~277.19 g/mol .[1]

-

Physical State: Typically a white to off-white crystalline solid or waxy solid (depending on purity).[1][2][4]

Solubility Landscape: Theoretical & Empirical Analysis

The solubility of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine is governed by the competition between the high dipole moment of the triazine core and the London dispersion forces of the butyl chains.[2][4]

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | High dispersion ( | Synthesis medium; Extraction.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Very Good | High-temp synthesis; Azeotropic drying.[4] | |

| Polar Aprotic | THF, Acetone, Ethyl Acetate | Good to Excellent | Dipole-dipole interactions stabilize the electron-deficient ring.[2][4] | General synthesis; Chromatography.[3][1] |

| Aliphatic Hydrocarbons | n-Hexane, n-Heptane | Low to Moderate | Lacks sufficient polarity to overcome the crystal lattice energy of the polar triazine core.[2][4] | Anti-solvent for recrystallization.[3][1][5] |

| Protic Solvents | Methanol, Ethanol, Water | Variable / Reactive | Soluble in alcohols; Insoluble in water.[3][1][2] High Risk: Nucleophilic attack (solvolysis).[3][1][2] | Avoid for storage.[3] Use only for rapid recrystallization. |

Hansen Solubility Parameters (HSP) Prediction

To scientifically select a solvent, we analyze the three HSP components:

- (Dispersion): Dominant due to the bulky dibutyl group.[3][1][2]

- (Polarity): Moderate contribution from the C-Cl and C-N bonds.[1][2]

- (Hydrogen Bonding): Low.[3][1][2] The molecule acts as a weak H-bond acceptor (triazine nitrogens) but has no donor protons.[1][2]

Optimum Solvent Zone: Solvents with high

Experimental Protocols (Self-Validating)

Trustworthy data requires rigorous generation methods.[1] The following protocols are designed to be self-validating—meaning the results include internal checks to ensure accuracy.

Protocol A: Gravimetric Solubility Determination

Use this method to generate exact g/L values for your specific batch.[1][4]

Reagents: High-purity solvent (HPLC grade), N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine (>98%).[1][2][4]

-

Preparation: Weigh 20 mL of the target solvent into a jacketed glass vessel maintained at 25°C ± 0.1°C.

-

Saturation: Add the triazine derivative in 100 mg increments under constant stirring (400 RPM).

-

Equilibration: Once visible solid persists, stir for 4 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-weighed) into a tared flask.

-

Evaporation: Evaporate the solvent in the tared flask using a rotary evaporator (vacuum < 10 mbar, T < 40°C).

-

Quantification: Dry the residue in a vacuum oven (30°C) to constant weight.

Protocol B: Recrystallization Solvent Screening

Objective: Purify the compound from hydrolyzed byproducts (e.g., hydroxy-triazines).[3][1][2][4]

-

Dissolution: Dissolve 1.0 g of crude material in minimal Dichloromethane (Good Solvent) at room temperature.

-

Anti-Solvent Addition: Slowly add n-Heptane (Poor Solvent) dropwise while stirring.[1][2]

-

Cloud Point: Stop when a persistent turbidity is observed.[1]

-

Crystallization: Cool the mixture to 0°C. The lipophilic dibutyl-triazine should crystallize, while more polar impurities (hydrolyzed forms) often remain in solution or oil out differently.[3][1][2]

Process Engineering & Visualizations

Solvation Mechanism & Interaction Logic

The following diagram illustrates the competing forces that dictate solubility.

Figure 1: Solvation thermodynamics showing the dual nature of the molecule.[3][1][2] Chlorinated solvents bridge the gap between the polar core and lipophilic tails.[3][2]

Solvent Selection Decision Tree

Use this workflow to select the correct solvent for your specific objective.

Figure 2: Decision matrix for solvent selection based on operational parameters.

Critical Safety & Stability Note (E-E-A-T)

The Hydrolysis Hazard: While N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine is more stable than cyanuric chloride, the remaining C-Cl bonds are susceptible to hydrolysis.[3][2][4]

-

Avoid: Storing in wet Acetone or Alcohols for prolonged periods.

-

Reaction:

-

Consequence: The formation of HCl autocatalyzes further hydrolysis.[1]

-

Mitigation: Always use anhydrous solvents (THF, DCM, Toluene) dried over molecular sieves (3Å or 4Å) for reactions.[3][1][2] If using acetone, ensure water content is <0.5% unless water is a deliberate reactant.[3][1][2]

References

-

Blotny, G. (2006).[3][1][2] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[3][2]

-

National Center for Biotechnology Information. (2025).[3][1][2] "PubChem Compound Summary for CID 13615, 4,6-Dichloro-1,3,5-triazin-2-amine (Analogous Structure)." PubChem. [3][1][2]

-

Menicagli, R., et al. (2004).[3][1][2] "Regioselectivity in the substitution of cyanuric chloride with amines." Tetrahedron Letters, 45(41), 7649-7652.[3][1][2] [3][1][2]

-

Hansen, C. M. (2007).[3][1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Reference for solubility parameter methodology). [3][1][2]

Sources

An In-depth Technical Guide to N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine: Properties, Synthesis, and Applications

The 1,3,5-triazine (or s-triazine) core is a foundational scaffold in modern chemistry, recognized for its remarkable versatility across drug discovery, polymer science, and agrochemicals.[1][2] The predictable and controlled reactivity of its chlorinated precursors, chiefly cyanuric chloride, allows for the precise, sequential introduction of a wide array of functional groups. This guide focuses on a key derivative, N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine , a molecule that serves as both a functional end-product and a critical intermediate for further chemical elaboration.

This document provides researchers, chemists, and drug development professionals with a technical overview of this compound, covering its core molecular properties, a detailed examination of its synthesis based on established principles of triazine chemistry, its applications, and essential safety protocols.

Section 1: Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of a chemical entity is the first step in harnessing its potential. N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine is a monosubstituted dichlorotriazine, meaning one of the three chlorine atoms of cyanuric chloride has been replaced by a dibutylamino group.

Key Identifiers and Molecular Weight

The defining quantitative characteristic of any molecule is its molecular weight, which is crucial for all stoichiometric calculations in synthesis and analysis.

| Identifier | Value | Source / Method |

| IUPAC Name | N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine | IUPAC Nomenclature |

| CAS Number | 39200-53-8 | Chemical Abstracts Service[3] |

| Molecular Formula | C₁₁H₁₈Cl₂N₄ | Elemental Composition |

| Molecular Weight | 277.19 g/mol | Calculated |

-

Rationale for Calculation: The molecular weight is derived from its formula (C₁₁H₁₈Cl₂N₄) using the atomic weights of its constituent elements: (11 × 12.011) + (18 × 1.008) + (2 × 35.453) + (4 × 14.007).

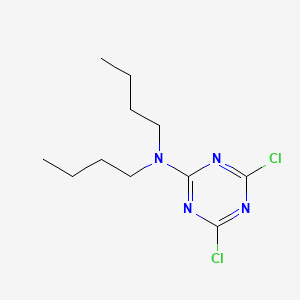

Chemical Structure

Figure 1: 2D structure of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine.

The structure consists of a central 1,3,5-triazine ring, which is an electron-deficient aromatic system. This deficiency is key to its reactivity. The ring is substituted with two reactive chlorine atoms and one tertiary amine group (dibutylamino). The two remaining chlorine atoms are active sites for subsequent nucleophilic substitution, making this compound a valuable chemical building block.

Section 2: Synthesis and Reactivity

The synthesis of substituted triazines is a classic example of a temperature-controlled, sequential nucleophilic aromatic substitution (SNAr) reaction. The process is both robust and highly tunable.

The Principle of Stepwise Substitution

The foundation for the synthesis of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine is the precursor molecule, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The three chlorine atoms on cyanuric chloride exhibit differential reactivity based on temperature, a crucial feature that chemists exploit for selective synthesis.[1][4]

-

First Substitution (0-5 °C): The first chlorine is highly reactive and can be displaced by a nucleophile (like an amine or alcohol) at low temperatures.

-

Second Substitution (Room Temperature to ~50 °C): After one chlorine is replaced, the electron-donating character of the new substituent deactivates the ring slightly. A higher temperature is required to displace the second chlorine.

-

Third Substitution (>70 °C): Displacing the final chlorine atom requires significantly more energy, typically achieved by heating at higher temperatures.[4]

This temperature gradient is the cornerstone of creating non-symmetrical triazine derivatives in a controlled, stepwise manner.

Caption: General workflow for the synthesis of substituted triazines.

Experimental Protocol: Synthesis of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine

This protocol is a representative procedure based on established methodologies for the monosubstitution of cyanuric chloride.[5][6]

Materials:

-

Cyanuric chloride (1.0 eq)

-

Dibutylamine (1.0 eq)

-

Potassium carbonate (K₂CO₃) or another non-nucleophilic base (1.1 eq)

-

Acetone (anhydrous)

-

Crushed ice and distilled water

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.0 eq) in anhydrous acetone. In a separate flask, prepare a solution of dibutylamine (1.0 eq) in acetone.

-

Cooling: Cool both solutions to 0 °C in an ice bath. Maintaining this low temperature is critical to prevent undesired double substitution.[6]

-

Reaction Initiation: To the stirring solution of cyanuric chloride, add the base (e.g., K₂CO₃, 1.1 eq). The base acts as an acid scavenger for the HCl generated during the reaction.[5]

-

Nucleophilic Addition: Add the cold solution of dibutylamine dropwise to the cyanuric chloride suspension over 30-60 minutes. Vigorous stirring is essential.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material (cyanuric chloride) is consumed.

-

Workup: Once the reaction is complete, filter the mixture to remove the base and its hydrochloride salt.

-

Precipitation: Pour the resulting filtrate slowly into a beaker containing a large volume of crushed ice and water. The product, being organic and less soluble in water, will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Section 3: Applications in Research and Development

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine is not merely a synthetic curiosity; it is a strategic intermediate with applications in materials science and as a scaffold for drug discovery.

Caption: Logical pathways for the application of the core molecule.

Monomer for High-Performance Polymers

Research has demonstrated the use of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine (referred to in some literature as BDCT) as a monomer in solution polycondensation reactions with various aromatic diamines. This process yields high molecular weight polyguanamines, a class of polymers known for their exceptional thermal stability, with 5% weight-loss temperatures often exceeding 440 °C. These properties make them suitable for applications requiring robust materials that can withstand extreme conditions.

Versatile Scaffold for Drug Discovery

The 1,3,5-triazine ring is a "privileged scaffold" in medicinal chemistry due to its ability to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with biological targets. The two remaining chlorine atoms on N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine are reactive "handles" that allow for the attachment of a diverse range of other chemical groups.

Drug development programs can utilize this molecule to:

-

Generate Compound Libraries: By reacting the dichlorotriazine intermediate with a variety of nucleophiles (e.g., different amines, thiols, alcohols), chemists can rapidly create a large library of related but structurally distinct molecules.

-

Explore Structure-Activity Relationships (SAR): These libraries can be screened against biological targets like enzymes or receptors. The dibutyl group provides a constant lipophilic region, while the variation at the other two positions allows researchers to systematically probe how different functional groups affect biological activity. Triazine derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[2]

Section 4: Safety and Handling

Working with chlorinated triazine derivatives requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine should always be consulted, the following guidelines are based on data for structurally similar compounds.[7][8][9][10]

| Hazard Category | Description & Precaution |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[8][9] |

| Irritation | Causes skin and serious eye irritation.[10] May cause respiratory irritation. |

| Sensitization | Prolonged or repeated skin contact may cause allergic reactions in some individuals.[8] |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or vapors.[8] Wash hands thoroughly after handling.[7][10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or face shield, and a lab coat.[7] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[7][10] |

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine stands out as a highly valuable and versatile intermediate in chemical synthesis. Its molecular weight of 277.19 g/mol and its well-defined structure are just the starting points. The true utility of this compound lies in the predictable, temperature-controlled reactivity of its two remaining chlorine atoms, which provides a gateway to a vast chemical space. For researchers in materials science, it is a key monomer for thermally robust polymers. For medicinal chemists, it is a strategic scaffold for the efficient generation of diverse compound libraries, accelerating the discovery of new therapeutic agents. Proper understanding of its synthesis and adherence to strict safety protocols are essential for unlocking its full scientific potential.

References

-

RSC Publishing. (2021, July 15). Cyanuric chloride as the basis for compositionally diverse lipids. [Link]

-

SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. (n.d.). [Link]

-

Prata, A. R., et al. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

- Google Patents. (n.d.).

-

PMC - NIH. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. [Link]

-

Safety Data Sheet. (2007, September 12). [Link]

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook. [Link]

Sources

- 1. troindia.in [troindia.in]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 3. N,N-dibutyl-4,6-dichloro-1,3,5-triazin-2-amine CAS#: 39200-53-8 [m.chemicalbook.com]

- 4. Cyanuric chloride as the basis for compositionally diverse lipids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02425F [pubs.rsc.org]

- 5. US4166909A - Process for preparation of a substituted triazine - Google Patents [patents.google.com]

- 6. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. cdms.telusagcg.com [cdms.telusagcg.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Protocol for using N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine as a coupling reagent

An in-depth guide to the application of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine as a potent coupling reagent for amide and ester synthesis.

Introduction: A Modern Tool for Amide Bond Formation

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine, hereafter referred to as DBCT, emerges from the versatile family of 1,3,5-triazine-based coupling reagents. While its close analog, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), is well-established, DBCT represents a specialized variant whose utility is inferred from the robust reactivity of the dichlorotriazine core.[1][2] Triazine-based reagents are valued for their stability, ease of handling as crystalline solids, and their ability to mediate amide and ester bond formation with high efficiency and low rates of racemization.[3]

The foundational structure is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and highly reactive starting material.[4] The sequential substitution of its chlorine atoms allows for the fine-tuning of the reagent's properties. In DBCT, one chlorine is replaced by a dibutylamino group. This substitution modulates the reactivity of the remaining two chlorine atoms, which serve as the active sites for the coupling reaction. The dibutylamino group, being electron-donating, slightly tempers the reactivity compared to cyanuric chloride itself, leading to more controlled and selective activations of carboxylic acids. The synthesis of DBCT (also abbreviated as BDCT in some literature) has been reported in the context of polymer chemistry, confirming its accessibility.[5]

This guide provides a comprehensive overview of the mechanistic underpinnings of DBCT, detailed protocols for its use in amide synthesis, a comparative analysis with other common coupling reagents, and essential safety information.

Mechanism of Action: The Triazine-Activated Ester Pathway

The efficacy of DBCT as a coupling reagent lies in its ability to convert a carboxylic acid into a highly reactive activated ester intermediate, which is then susceptible to nucleophilic attack by an amine or alcohol. The process is typically facilitated by a non-nucleophilic tertiary amine base, such as N-methylmorpholine (NMM), which serves both to form the carboxylate salt and to scavenge the HCl byproduct.

The proposed mechanism proceeds via two key stages:

-

Formation of the Activated Acyl-Triazinyl Ester: The carboxylate anion attacks one of the chloro-substituted carbons on the DBCT ring, displacing a chloride ion. This forms a highly reactive N-acyl-triazinyl intermediate. This intermediate is, in essence, a "superactive ester" that is primed for the subsequent nucleophilic substitution.[6]

-

Nucleophilic Acyl Substitution: The amine (or alcohol) nucleophile attacks the carbonyl carbon of the activated ester. The triazine moiety is an excellent leaving group due to the stability of the resulting aminotriazinone byproduct.[7] This step proceeds efficiently to form the desired amide (or ester) bond.

The use of a tertiary amine base like NMM is critical. It prevents the protonation of the amine nucleophile by the liberated HCl and drives the initial formation of the carboxylate.[2]

Caption: Figure 1: Proposed Mechanism for DBCT-Mediated Amide Formation.

Experimental Protocols

The following protocols are adapted from established procedures for analogous triazine coupling reagents, such as CDMT, and should serve as a robust starting point for optimization.[1]

Protocol 1: General Procedure for Amide Bond Synthesis

This one-pot procedure is suitable for a wide range of carboxylic acids and amines.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Amine (1.0-1.2 equiv)

-

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine (DBCT) (1.1 equiv)

-

N-Methylmorpholine (NMM) (3.0 equiv)

-

Anhydrous Solvent (e.g., THF, DMF, Ethyl Acetate, CH₂Cl₂)

Procedure:

-

To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and DBCT (1.1 equiv).

-

Add the anhydrous solvent of choice (e.g., THF) to form a solution or slurry.

-

Cool the mixture to 0 °C using an ice bath.

-

Add N-methylmorpholine (NMM, 1.5 equiv) to the mixture and stir for 1-2 hours at 0 °C. During this time, the activated ester is formed, often observed as a white precipitate (NMM•HCl).

-

In a separate flask, dissolve the amine (1.0-1.2 equiv) in the same anhydrous solvent.

-

Add the amine solution dropwise to the reaction mixture at 0 °C.

-

Add the remaining N-methylmorpholine (NMM, 1.5 equiv).

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).

-

Work-up:

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, as needed.

Caption: Figure 2: General Experimental Workflow for DBCT Coupling.

Comparative Analysis and Advantages

DBCT, as a member of the triazine family, offers several advantages and occupies a specific niche among a wide array of available coupling reagents.[]

| Reagent Class | Example(s) | Key Advantages | Key Disadvantages |

| Triazine | DBCT , CDMT, DMTMM | Stable, crystalline solid; low racemization; byproducts are easily removed by acidic wash.[7][9] | May require longer reaction times for sterically hindered substrates. |

| Carbodiimide | DCC, EDC, DIC | Inexpensive and widely used; effective for many substrates.[10][11] | Forms insoluble urea byproduct (DCC); significant risk of racemization without additives (e.g., HOBt, Oxyma); potential for N-acylurea side reaction.[12] |

| Phosphonium | BOP, PyBOP | High reactivity, good for hindered couplings; low racemization.[10] | Byproducts can be difficult to remove; BOP generates carcinogenic HMPA. |

| Uronium/Aminium | HATU, HBTU, HCTU | Very fast reaction rates; highly efficient, especially in solid-phase synthesis; low racemization.[3] | Higher cost; can react with the amine nucleophile to form a guanidinium byproduct. |

The primary benefits of using a triazine-based reagent like DBCT include operational simplicity, the stability of the reagent, and the straightforward purification resulting from the weakly basic nature of the triazine byproduct, which is easily removed by a simple acid wash.[7]

Racemization Suppression

A critical concern in peptide synthesis and the coupling of chiral carboxylic acids is the prevention of epimerization or racemization.[13][14] The activation of an N-protected amino acid can lead to the formation of a 5(4H)-oxazolone intermediate, which readily tautomerizes, leading to a loss of stereochemical integrity.[12]

Triazine-based reagents are generally considered to have a low propensity for inducing racemization.[3] The mechanism, proceeding through the activated triazinyl ester, is less prone to forming the problematic oxazolone intermediate compared to carbodiimide reagents used without additives. For highly sensitive substrates, conducting the reaction at lower temperatures (e.g., maintaining 0 °C for the entire duration) and ensuring the timely addition of the amine nucleophile after the activation step can further minimize racemization risk.

Safety and Handling

As with all laboratory chemicals, DBCT should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for DBCT is not widely available, data from analogous dichlorotriazine compounds should be considered.[15]

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Hazards: Dichlorotriazine derivatives are reactive and can be irritants. Avoid contact with skin and eyes. Avoid inhalation of dust.[16] The reagent is moisture-sensitive and will hydrolyze; store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[17]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[15]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[17]

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine (DBCT) is a promising and practical coupling reagent for the synthesis of amides and esters. By leveraging the well-understood reactivity of the dichlorotriazine core, it offers a stable, efficient, and cost-effective alternative to other classes of coupling reagents. Its primary advantages lie in its ease of handling, simple work-up procedures, and a low tendency to induce racemization. The protocols and mechanistic insights provided herein offer a solid foundation for researchers, scientists, and drug development professionals to successfully incorporate this versatile reagent into their synthetic workflows.

References

-

Kamiński, Z. J., et al. (2005). N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. ResearchGate. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Retrieved from [Link]

-

Zhu, D., et al. (2010). Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. PMC - NIH. Retrieved from [Link]

-

Subiros-Funosas, R., et al. (2013). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

de Fatima, A., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Retrieved from [Link]

-

Kaneko, F., et al. (2013). Synthesis of polyguanamines from 2-N,N-dibutylamino-4,6-dichloro-1,3,5-triazine with aromatic diamines. ResearchGate. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2013, February 26). mechanism of amide formation with DCC [Video]. YouTube. Retrieved from [Link]

-

Al-Warhi, T., et al. (2023). Epimerisation in Peptide Synthesis. PMC - NIH. Retrieved from [Link]

-

Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET: 4,6-Diamino-2-hydroxy-1,3,5-triazine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

Medicilon. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. peptide.com [peptide.com]

- 11. m.youtube.com [m.youtube.com]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.fr [fishersci.fr]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

Application Note: N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine as a Lipophilic Scaffold for Drug Discovery

Topic: Strategic Utilization of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide

Executive Summary

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine (hereafter referred to as NDCT ) represents a critical "first-generation" intermediate in the synthesis of 1,3,5-triazine (s-triazine) libraries. While the s-triazine core is a privileged scaffold in medicinal chemistry—found in kinase inhibitors, antimalarials, and antimicrobials—the specific incorporation of the N,N-dibutyl moiety serves a distinct pharmacological purpose: Lipophilic Anchoring .

By installing a bulky, hydrophobic dibutylamino group at the first position, researchers create a core that is primed for cell membrane permeability. The remaining two chlorine atoms retain differential electrophilicity, allowing for the sequential, regioselective installation of pharmacophores (e.g., nucleophilic aromatic substitution,

Chemical Profile & Reactivity Logic

The utility of NDCT relies on the Temperature-Dependent Stepwise Substitution rule of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

-

Electronic Deactivation: The starting material, cyanuric chloride, is highly electron-deficient.

-

First Substitution (

): The introduction of the electron-donating dibutylamine group (via -

Second Substitution (RT): Requires room temperature to overcome the deactivation from the first amine.

-

Third Substitution (Reflux): Requires high heat (

) to displace the final chlorine.

Key Advantage: This predictable reactivity allows NDCT to function as a "stop-and-go" intermediate, stable enough to be isolated but reactive enough for further diversification.

Experimental Protocols

Protocol A: Synthesis of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine (NDCT)

Objective: Selective mono-substitution of cyanuric chloride without generating di- or tri-substituted byproducts.

Reagents:

-

Cyanuric Chloride (Trichlorotriazine, TCT): 1.0 equiv.

-

Dibutylamine: 1.0 equiv.

-

Base:

(powdered, anhydrous) or DIPEA (N,N-Diisopropylethylamine). -

Solvent: Acetone or THF (Anhydrous).

Step-by-Step Methodology:

-

Preparation: Dissolve Cyanuric Chloride (1.84 g, 10 mmol) in acetone (20 mL) in a round-bottom flask. Cool the solution to

using an ice-salt bath.-

Expert Insight: TCT hydrolyzes in moisture. Use fresh bottles or recrystallize from hexane if the solid appears sticky/yellow.

-

-

Addition: Dissolve Dibutylamine (1.29 g, 10 mmol) in acetone (5 mL). Add this solution dropwise to the TCT solution over 30 minutes.

-

Critical Control: Maintain internal temperature

. Rapid addition causes local heating, leading to di-substitution impurities.

-

-

Base Addition: Add

(1.38 g, 10 mmol) slowly. Stir vigorously at-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 9:1). The starting material (TCT) should disappear, and a new spot (NDCT) should appear.

-

-

Workup: Pour the reaction mixture into crushed ice (100 g) with stirring. The product will precipitate as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water (

) to remove salts. Dry under vacuum.[1][2]-

Yield Expectation: 85–95%.

-

Storage: Stable at

for months.

-

Protocol B: Library Generation (Downstream Functionalization)

Objective: Using NDCT to synthesize a library of bioactive triazines (e.g., Kinase Inhibitor candidates).

Workflow Diagram (Graphviz):

Caption: Sequential functionalization strategy for 1,3,5-triazine libraries starting from Cyanuric Chloride to NDCT.

Procedure for Position 2 (Di-substitution):

-

Dissolve NDCT (1 equiv) in THF.

-

Add Nucleophile 2 (e.g., Morpholine, Aniline derivative) (1.0–1.1 equiv).

-

Add DIPEA (1.2 equiv).

-

Stir at Room Temperature (

) for 12–24 hours. -

Observation: Reaction is slower than Step 1 due to the electron-donating dibutyl group.

Procedure for Position 3 (Tri-substitution):

-

Take the crude or purified di-substituted product.

-

Add Nucleophile 3 (Excess, 2–3 equiv).

-

Solvent switch to 1,4-Dioxane or Toluene.

-

Reflux (

) for 12–48 hours. -

Note: If Nucleophile 3 is sterically hindered, microwave irradiation (

, 30 min) is recommended.

Medicinal Chemistry Applications

Why N,N-Dibutyl? (Structure-Activity Relationship) In the context of drug design, the dibutylamino group is rarely the primary pharmacophore but serves as a critical modulator of physicochemical properties :

-

Lipophilicity (

Adjustment): Many triazine inhibitors (e.g., for DHFR or kinases) contain polar hydrogen-bonding motifs (hydroxyls, hydrazines). The dibutyl chain adds +3 to +4 logP units, balancing the molecule to cross the blood-brain barrier (BBB) or penetrate bacterial cell walls. -

Steric Occlusion: The bulk of two butyl chains can force the triazine ring into a specific conformation within an enzyme active site, potentially improving selectivity against homologous isoforms.

Case Study Target: Antimicrobial Agents Research indicates that cationic triazine dendrimers and small molecules require a "hydrophobic tail" to disrupt bacterial membranes. NDCT provides this tail.

-

Strategy: React NDCT (Pos 1) with a cationic amine (Pos 2, e.g., piperazine) and a specific recognition motif (Pos 3).

-

Outcome: The dibutyl group embeds in the lipid bilayer, while the cationic group disrupts membrane integrity [1].

Case Study Target: Kinase Inhibitors Triazines mimic the ATP adenine ring.

-

Strategy: Use NDCT to block the "solvent-exposed region" of the ATP pocket. The dibutyl group prevents water access, enhancing the entropy of binding [2].

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Di-substitution impurity in Step 1 | Temperature > | Use a cryostat at |

| Hydrolysis (OH product) | Wet solvent or old TCT. | Distill acetone over |

| Low Yield in Step 3 | Deactivated ring; Nucleophile too weak. | Switch solvent to n-Butanol (higher boiling point) or use Microwave synthesis ( |

| Sticky/Oily Product | Residual solvent trapped by butyl chains. | Lyophilize from benzene/water or trituratem with cold pentane. |

Safety & Handling (SDS Summary)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).

-

Sensitization: Triazines are known sensitizers. Wear nitrile gloves and work in a fume hood.

-

Storage: Keep cold (

) and dry. Moisture converts the C-Cl bonds to C-OH (Cyanuric acid derivatives), which are therapeutically inactive and insoluble.

References

-

Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Source: Bioorganic & Medicinal Chemistry Letters (2008).[4] Context: Establishes the role of lipophilicity in triazine antimicrobial activity.[4]

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. Source: Molecules (MDPI, 2022). Context: Comprehensive review of anticancer and kinase inhibitor applications of the scaffold.

-

Synthesis of polyguanamines from 2-N,N-dibutylamino-4,6-dichloro-1,3,5-triazine. Source: Reactive and Functional Polymers (2013).[5] Context: Provides specific characterization data (NMR, thermal stability) for the NDCT intermediate.

-

1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Source:[6][7][8][9] Archiv der Pharmazie (2021).[6] Context: Discusses the "privileged" nature of the scaffold in modern medicinal chemistry.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. citedrive.com [citedrive.com]

- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine in Polymer Synthesis

Introduction: The Strategic Role of Dichlorotriazines in Advanced Polymer Design

The 1,3,5-triazine (or s-triazine) ring is a robust heterocyclic scaffold that imparts exceptional thermal stability, flame retardancy, and chemical resistance to polymeric materials. The utility of this scaffold is unlocked through its chlorinated precursors, primarily 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and its derivatives. Among these, N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine stands out as a highly versatile monomer for creating advanced functional polymers.

This molecule features a triazine core with two reactive chlorine atoms, which are amenable to sequential nucleophilic substitution, and a non-reactive N,N-dibutylamino group. This solubilizing group enhances processability in common organic solvents, a significant advantage over more rigid triazine monomers. The two chlorine atoms serve as handles for step-growth polymerization, allowing the triazine ring to be incorporated directly into the polymer backbone.

This guide provides a comprehensive overview of the principles and protocols for utilizing N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine in the synthesis of high-performance polymers, specifically focusing on the creation of polyguanamines through solution polycondensation.

Core Principle: The Mechanism of Sequential Nucleophilic Aromatic Substitution (SNAr)

The chemistry of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine is dominated by the nucleophilic aromatic substitution (SNAr) mechanism.[1] The triazine ring is highly electron-deficient due to the presence of three electronegative nitrogen atoms, rendering the chlorine-bearing carbon atoms highly electrophilic and susceptible to attack by nucleophiles.

The substitution process occurs in a predictable, stepwise manner:

-

First Substitution: The first chlorine atom is readily displaced by a nucleophile. This reaction is typically fast and can often be performed at low to ambient temperatures.

-

Second Substitution: The introduction of the first nucleophile, which is usually an electron-donating group, deactivates the triazine ring slightly. Consequently, the second chlorine atom is less reactive than the first, requiring more forcing conditions (e.g., higher temperatures) to achieve substitution.[2]

This differential reactivity is the cornerstone of its utility, enabling controlled polymerization where the monomer unit is incorporated sequentially into the growing polymer chain. The reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

Application Profile: Synthesis of High-Performance Polyguanamines

A primary application of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine is in the synthesis of polyguanamines, a class of aromatic polyamines with the triazine unit integrated into the main chain. These polymers are synthesized via step-growth polymerization, reacting the dichlorotriazine monomer with bifunctional nucleophiles, most commonly aromatic diamines.[3][4][5][6][7]

The resulting polymers exhibit a compelling profile of properties:

-

High Thermal Stability: The inherent stability of the triazine ring contributes to high glass transition temperatures (Tg) and decomposition temperatures, often exceeding 444°C.[3]

-

Enhanced Solubility: The pendant N,N-dibutylamino group disrupts chain packing and improves interactions with solvents, rendering these high-performance polymers soluble in aprotic polar solvents like N-Methyl-2-pyrrolidone (NMP).[3]

-

Optical Properties: Many polyguanamines exhibit strong blue fluorescence in solution, opening potential applications in optoelectronics.[3]

Causality in Experimental Design: Why Specific Conditions are Chosen

-

Solvent Selection: High-boiling polar aprotic solvents, such as NMP or DMAc, are essential. They are required to maintain both the monomers and the resulting high-molecular-weight polymer in solution throughout the reaction, which is critical for achieving high conversion.[3]

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial. Aromatic diamines are susceptible to oxidation at the elevated temperatures (150–180°C) required for the second nucleophilic substitution, which would disrupt stoichiometry and cap chain growth.

-

Stoichiometric Control: As dictated by the Carothers equation for step-growth polymerization, achieving a high degree of polymerization is critically dependent on maintaining a precise 1:1 stoichiometric ratio between the dichlorotriazine and the diamine functional groups.[8][9] Any imbalance limits the final molecular weight.

-

Temperature Profile: The reaction temperature is carefully staged. While the first substitution can occur at lower temperatures, the polymerization to high molecular weight relies on the less favorable substitution of the second chlorine atom, necessitating temperatures in the range of 150–180°C to drive the reaction to completion.[3]

Detailed Protocol: Solution Polycondensation of N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine (BDCT) with 4,4'-Oxydianiline (ODA)

This protocol details the synthesis of a high-molecular-weight polyguanamine. The workflow is outlined in the diagram below.

Caption: Experimental workflow for polyguanamine synthesis and characterization.

Materials and Equipment

-

Reagents:

-

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine (BDCT)

-

4,4'-Oxydianiline (ODA), high purity (>99%)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous grade

-

Methanol, reagent grade

-

Deionized Water

-

-

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Mechanical stirrer with a paddle attachment

-

Reflux condenser

-

Nitrogen gas inlet and bubbler

-

Heating mantle with temperature controller

-

Buchner funnel and filter flask

-

Vacuum oven

-

Safety Precautions

-

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine and other dichlorotriazines are harmful and skin/eye irritants.[10][11][12] Always handle with chemical-resistant gloves, safety goggles, and a lab coat in a certified chemical fume hood.

-

NMP is a reproductive toxin. Avoid inhalation and skin contact.

-

The polymerization is conducted at high temperatures. Ensure the apparatus is securely clamped.

Step-by-Step Polymerization Procedure

-

Monomer and Solvent Preparation:

-

Purify ODA by sublimation under vacuum if necessary to ensure high purity.

-

Dry the BDCT and purified ODA in a vacuum oven at 60°C overnight before use.

-

Ensure the NMP is anhydrous.

-

-

Reaction Setup:

-

Assemble and flame-dry the three-neck flask with the mechanical stirrer and condenser. Allow to cool to room temperature under a gentle stream of dry nitrogen.

-

Equip the top of the condenser with a nitrogen inlet connected to a bubbler.

-

-

Polymerization:

-

Charge the flask with 4,4'-Oxydianiline (e.g., 2.002 g, 10.0 mmol) and anhydrous NMP (e.g., 40 mL).

-

Begin stirring to dissolve the diamine and maintain a constant, gentle flow of nitrogen.

-

Heat the solution to 165°C using the heating mantle.

-

Once the temperature is stable, add N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine (e.g., 2.772 g, 10.0 mmol) to the hot, stirring solution. A slight temperature drop may be observed.

-

Maintain the reaction temperature at 165°C for 8 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

-

-

Polymer Isolation:

-

After 8 hours, turn off the heat and allow the viscous polymer solution to cool to room temperature. The solution may become very thick or solid-like upon cooling.

-

Dilute the solution with a small amount of NMP if necessary to reduce viscosity.

-

Slowly pour the polymer solution into a beaker containing vigorously stirring methanol (approx. 500 mL). A fibrous white or off-white precipitate will form immediately.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

-

Purification and Drying:

-

Collect the polymer by vacuum filtration using a Buchner funnel.

-

Wash the polymer cake thoroughly with fresh methanol (3 x 100 mL) to remove residual NMP and unreacted monomers.

-

Subsequently, wash the polymer with deionized water (2 x 100 mL) to remove any salts formed.

-

Transfer the purified polymer to a watch glass and dry in a vacuum oven at 90°C until a constant weight is achieved (typically 24-48 hours).

-

The final product is a white, fibrous solid.

-

Data Presentation: Expected Polymer Properties

The properties of the resulting polyguanamine can be tailored by the choice of diamine. Below is a table summarizing typical results for polymers synthesized from BDCT and various aromatic diamines.

| Diamine Co-monomer | Polymer Yield (%) | Mn ( g/mol )¹ | PDI¹ | Tg (°C)² | Td5 (°C)³ |

| 4,4'-Oxydianiline (ODA) | >95 | 15,000 - 25,000 | 1.8 - 2.5 | ~220 | >450 |

| p-Phenylenediamine (pPDA) | >90 | 10,000 - 18,000 | 1.9 - 2.8 | ~250 | >460 |

| 4,4'-(9-fluorenylidene)dianiline (BAFL) | >95 | 20,000 - 35,000 | 1.7 - 2.4 | ~280 | >470 |

¹ Determined by Gel Permeation Chromatography (GPC). ² Glass transition temperature determined by Differential Scanning Calorimetry (DSC). ³ Temperature at 5% weight loss determined by Thermogravimetric Analysis (TGA) under N₂. (Data compiled and adapted from literature sources[3][6])

Visualizing the Polymerization Mechanism

The following diagram illustrates the step-growth mechanism for the formation of the polyguanamine chain.

Caption: Step-growth polymerization of BDCT and ODA to form a polyguanamine.

Conclusion

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine is a valuable and versatile monomer for the synthesis of high-performance polymers. Its well-defined, sequential reactivity allows for controlled incorporation into polymer backbones via step-growth polymerization with a variety of nucleophilic co-monomers. The resulting polymers, particularly polyguanamines, are characterized by their excellent thermal stability and good solubility, making them attractive candidates for applications in advanced materials, electronics, and specialty coatings. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and innovate with this strategic building block.

References

-

Synthesis and properties of polymers containing s-triazine rings in the main chain. (2025, August 9). ResearchGate. Available at: [Link]

-

Areephong, J., Mattson, K. M., Treat, N. J., et al. (2015, November 3). Triazine-mediated controlled radical polymerization: new unimolecular initiators. eScholarship.org. Available at: [Link]

-

Triazine-mediated controlled radical polymerization: new unimolecular initiators. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Patel, H., Patel, R., & Patel, K. (2004, August 1). SYNTHESIS AND PROPERTIES OF POLYMERS CONTAINING S-TRIAZINE RINGS IN THE MAIN CHAIN. Semantic Scholar. Available at: [Link]

-

Synthesis and characterization of aromatic polyether containing s-triazine rings in the main chain. (2025, August 9). ResearchGate. Available at: [Link]

-

Alkaykh, S., Al-Awsh, R. A., Al-Ghamdi, A. A., & Al-Harbi, L. M. (2022, February 16). Triazine-based porous organic polymers for reversible capture of iodine and utilization in antibacterial application. PMC. Available at: [Link]

-

Sharma, P., Singh, P., Sharma, V., & Kumar, S. (2018, October 31). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers. Available at: [Link]

-

Sharma, P., Singh, P., Sharma, V., & Kumar, S. (2018, November 1). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC. Available at: [Link]

-

Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. (2025, July 23). ACS Publications. Available at: [Link]

-

Synthesis and biological evaluation of s-triazine substituted polyamines as potential new anti-trypanosomal drugs. (2001, October 11). PubMed. Available at: [Link]

-

Chen, Y., et al. (2022, October 24). Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. MDPI. Available at: [Link]

-

One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. (2014, August 1). PubMed. Available at: [Link]

-

Synthesis of polyguanamines from 2-N,N-dibutylamino-4,6-dichloro-1,3,5-triazine with aromatic diamines. (2025, August 6). ResearchGate. Available at: [Link]

-

One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. (2014, July 10). The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

-

Design and synthesis of new s-triazine polymers and their application as nanoparticulate drug delivery systems. RSC Publishing. Available at: [Link]

-

Step-growth polymerization. Wikipedia. Available at: [Link]

- STEP-GROWTH (CONDENSATION) POLYMERIZATION. University of Basrah.

-

Synthesis and Characterizations of s-Triazine Polymeric Complexes Including Epoxy Groups: Investigation of Their Magnetic and Thermal Properties. (2025, August 6). ResearchGate. Available at: [Link]

-

Chemoselective Polycondensation of 2-Amino-4,6-dichloro-1,3,5-triazine with Aromatic Diamines. (2025, August 9). ResearchGate. Available at: [Link]

-

Step-growth polymerization. (2025, September 15). Fiveable. Available at: [Link]

-

SAFETY DATA SHEET. (2025, September 23). Thermo Fisher Scientific. Available at: [Link]

-

Material Safety Data Sheet. Cole-Parmer. Available at: [Link]

-

Design and Synthesis of New s-Triazine Polymers and its Application as Nanoparticulate Drug Delivery Systems. (2025, August 10). ResearchGate. Available at: [Link]

-

Step-Growth Polymers. (2023, January 28). Chemistry LibreTexts. Available at: [Link]

-

Step-Growth Polymerization. The Gu Lab. Available at: [Link]

-

de Melo, A., et al. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

-

Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. Available at: [Link]

-

Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. PrepChem.com. Available at: [Link]

-

SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES. Semantic Scholar. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Step-growth polymerization - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. gupolylab.com [gupolylab.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Application Notes and Protocols for N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine

Section 1: Compound Profile and Hazard Identification

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine is a substituted dichlorotriazine derivative. The core 1,3,5-triazine ring is functionalized with two chlorine atoms, which are highly reactive sites susceptible to nucleophilic substitution. This reactivity is the basis for its primary application as a monomer in the synthesis of polyguanamines and other polymers.[1] The dibutylamino group modifies the compound's solubility and reactivity compared to its parent amine.

Due to the reactive nature of the chloro-s-triazine moiety, this compound and its structural analogs are classified as hazardous.[2][3][4] Direct contact can cause irritation to the skin and eyes, and inhalation of dust may lead to respiratory irritation.[2][5][6]

Table 1: Compound Identification and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine | N/A |

| Synonyms | 2-(N,N-Dibutylamino)-4,6-dichloro-1,3,5-triazine (BDCT) | [1] |

| CAS Number | 39200-53-8 | [7] |

| Molecular Formula | C₁₁H₁₈Cl₂N₄ | Calculated |

| Molecular Weight | 277.19 g/mol | Calculated |

| Appearance | White to off-white solid (typical for similar compounds) | [8] |

| Reactivity | The two chlorine atoms are active sites for nucleophilic substitution, particularly with amines, alcohols, and thiols.[9][10][11] |[1] |

Note: Physical property data for this specific compound is limited; data is inferred from structurally similar dichlorotriazine derivatives.

Section 2: GHS Classification and Safety Precautions

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |